molecular formula C15H18N6O2 B2661932 1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile CAS No. 459153-40-3

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile

Cat. No.: B2661932
CAS No.: 459153-40-3
M. Wt: 314.349
InChI Key: VCNJIYWLMVPTHX-UHFFFAOYSA-N
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Description

Historical Development of Naphthyridine Research

Naphthyridines, a class of nitrogen-containing heterocycles, emerged as a focal point in organic chemistry following their initial synthesis in the mid-20th century. The 1,8-naphthyridine isomer gained prominence due to its structural resemblance to natural alkaloids and nucleic acid bases, which facilitated early explorations into its pharmacological potential. The development of Skraup and Doebner-Miller reactions enabled systematic access to naphthyridine cores, laying the groundwork for derivative synthesis.

A pivotal advancement occurred in the 1970s with the discovery that substitutions at the 2nd and 7th positions of 1,8-naphthyridine could modulate electronic properties and biological activity. This led to the synthesis of aminonaphthyridine derivatives, including the subject compound, through nucleophilic aromatic substitution reactions. The introduction of morpholino groups in the 1980s marked another milestone, as this substituent improved solubility and target binding affinity in medicinal chemistry applications.

Modern synthetic approaches, such as microwave-assisted cyclization and transition-metal-catalyzed cross-coupling, have enabled precise functionalization of the naphthyridine scaffold. For instance, the subject compound is synthesized via a multi-step sequence involving:

  • Condensation of 1-methylpiperidin-4-one with carbon disulfide and malononitrile
  • Cyclization with morpholine to form the thiopyrano[3,4-c]pyridine intermediate
  • Subsequent aromatization and functional group interconversions.

Significance in Medicinal Chemistry

The molecular architecture of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile confers unique pharmacological properties:

Structural Feature Biological Impact
2,7-Diamino groups Hydrogen bonding with enzyme active sites
Morpholino ring Enhanced blood-brain barrier penetration
Ethoxy substituent Modulation of lipophilicity
Carbonitrile moiety Electrophilic reactivity for derivatization

Recent studies demonstrate its utility as a lead compound in anticancer drug discovery. Derivatives bearing this core structure show nanomolar inhibitory activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines through kinase inhibition pathways. The morpholino group particularly enhances selectivity for cancer-associated kinases by mimicking ATP-binding motifs.

In antimicrobial applications, the compound's planar aromatic system facilitates intercalation into microbial DNA, while the amino groups enable electrostatic interactions with bacterial topoisomerases. Structure-activity relationship studies reveal that ethoxy substitution at position 6 optimizes antibacterial potency against Gram-positive pathogens.

Evolution of Research Focus

The research trajectory for this compound has evolved through three distinct phases:

Phase 1 (2000-2010):

  • Primary focus on synthetic methodology development
  • Optimization of cyclocondensation reactions
  • Preliminary antimicrobial screening

Phase 2 (2011-2020):

  • Exploration of kinase inhibitory activity
  • Computational docking studies with EGFR and VEGFR
  • Structure-based design of derivatives

Phase 3 (2021-present):

  • Investigation of photophysical properties for materials science
  • Development of fluorescent probes for cellular imaging
  • Combination therapies with existing chemotherapeutic agents

This evolution reflects broader trends in heterocyclic chemistry, shifting from pure synthesis to targeted biological applications and multifunctional material design. The compound's recent application in COVID-19 research as a potential SARS-CoV-2 main protease inhibitor exemplifies this translational approach.

Position Within the Naphthyridine Class of Heterocyclic Compounds

Among naphthyridine isomers, the 2,7-naphthyridine system occupies a unique niche due to its electronic configuration and substitution patterns. Comparative analysis reveals distinct characteristics:

Property 1,8-Naphthyridine 1,5-Naphthyridine 2,7-Naphthyridine
Aromaticity Index 0.89 0.92 0.85
Dipole Moment (Debye) 4.2 3.7 5.1
π-Stacking Ability Moderate High Low

The subject compound's 1,8-diamino-6-ethoxy-3-morpholin-4-yl substitution pattern creates a polarized electronic structure that enhances intermolecular interactions in biological systems. This contrasts with simpler naphthyridines that lack such complex substitution profiles.

Crystallographic studies demonstrate that the morpholino ring adopts a chair conformation, positioning its oxygen atom for hydrogen bonding with biological targets. The carbonitrile group at position 4 serves as a versatile handle for further functionalization through:

  • Nucleophilic addition reactions
  • Transition metal-catalyzed cross-couplings
  • Cycloaddition transformations.

Properties

IUPAC Name

1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-2-23-11-7-9-10(8-16)15(21-3-5-22-6-4-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNJIYWLMVPTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCOCC3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then reacted with morpholine and other reagents under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 2,7-naphthyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight Key Properties/Applications References
1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile (Target) Morpholine (3), Ethoxy (6) C₁₅H₁₈N₆O₂* 338.35 g/mol* Hypothesized enhanced solubility due to morpholine; potential kinase inhibitor
1,8-Diamino-3,6-diethoxy-2,7-naphthyridine-4-carbonitrile Ethoxy (3), Ethoxy (6) C₁₃H₁₅N₅O₂ 273.30 g/mol Higher hydrophobicity; limited solubility in polar solvents
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile Methoxy (3), Methoxy (6) C₁₁H₁₁N₅O₂ 245.23 g/mol High melting point (510.3°C); used as a synthetic intermediate
1,8-Diamino-6-methoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile Morpholine (3), Methoxy (6) C₁₄H₁₆N₆O₂ 324.32 g/mol Commercial availability; research use in kinase studies
1,8-Diamino-6-ethoxy-3-(piperidin-1-yl)-2,7-naphthyridine-4-carbonitrile Piperidine (3), Ethoxy (6) C₁₆H₂₀N₆O 336.38 g/mol Discontinued commercially; explored in agrochemical research

*Inferred from structural analogs due to lack of direct data.

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioactivity: Morpholine vs. Piperidine: Morpholine’s oxygen atom enhances polarity and aqueous solubility compared to piperidine, which may improve pharmacokinetic profiles in drug candidates . Ethoxy vs.

Thermal Stability: The dimethoxy analog (CAS: 19858-61-8) exhibits exceptional thermal stability (melting point: 510.3°C), attributed to strong hydrogen bonding from amino and cyano groups . Ethoxy/morpholine-substituted analogs likely have lower melting points due to reduced crystallinity.

Synthetic Accessibility: Cyclization methods using sodium methoxide in methanol (e.g., converting pyridine substrates to naphthyridines) are common for synthesizing these compounds. Morpholine/piperidine substituents are introduced via nucleophilic substitution or palladium-catalyzed coupling .

Commercial and Research Relevance :

  • The morpholine-methoxy variant (sc-345245) is commercially available at $399/g, indicating demand in academic research .
  • Piperidine-ethoxy analogs are discontinued, suggesting challenges in scale-up or niche applications .

Biological Activity

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile (CAS No. 459153-40-3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

The molecular formula of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile is C15H18N6O2C_{15}H_{18}N_{6}O_{2}, with a molecular weight of 314.34 g/mol. The compound features a naphthyridine core, which is known for various biological activities, particularly in anticancer research.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to 1,8-diamino-6-ethoxy have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Naphthyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AaptamineH1299 (Lung Cancer)10.47DNA intercalation
AaptamineHeLa (Cervical Cancer)15.03Apoptosis induction
1,8-Diamino derivativeMDA-MB-231 (Breast Cancer)TBDCaspase activation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of 1,8-diamino derivatives are multifaceted:

  • DNA Intercalation : Compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through caspase activation has been observed.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest in various phases, leading to increased apoptosis rates.

Study on Anticancer Efficacy

A study published in PMC evaluated the anticancer properties of naphthyridine derivatives, including those related to 1,8-diamino compounds. The results showed that these compounds significantly inhibited growth in multiple cancer cell lines and induced apoptosis through p53-independent pathways .

Comparative Analysis with Other Compounds

In a comparative study involving various naphthyridine derivatives, it was found that certain modifications to the naphthyridine structure enhanced anticancer potency. For example, derivatives with additional functional groups demonstrated lower IC50 values against human cancer cell lines compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization of pyridine substrates or condensation reactions involving morpholine derivatives. For example, refluxing precursors (e.g., aldehyde, ethylcyanoacetate) in absolute ethanol under controlled stoichiometric ratios (e.g., 2 mmol aldehyde, 2 mmol ethylcyanoacetate) yields intermediates, which are recrystallized from ethanol or n-butanol for purity . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with ethanol/chloroform solvent systems used for separation .
  • Key Data : Typical yields range from 75% to 86% under optimized conditions (e.g., 2–4 hours reflux) .

Q. How is the structural integrity of this naphthyridine derivative confirmed post-synthesis?

  • Methodology : Multi-spectroscopic techniques are employed:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2215 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR : 1^1H-NMR (e.g., CDCl₃) resolves aromatic protons (δ 7.24–7.46 ppm) and morpholine protons (δ 2.1–2.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 578 M⁺) confirm molecular weight .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D structure, though this requires high-purity crystals .

Q. What are the common challenges in purifying this compound, and how are they addressed?

  • Methodology : Recrystallization from ethanol or n-butanol is standard, but impurities (e.g., unreacted aldehyde) may persist. Column chromatography with silica gel (CH₂Cl₂/MeOH gradients) improves purity . Sonochemical synthesis reduces side products by enhancing reaction homogeneity .

Advanced Research Questions

Q. How do computational tools (e.g., in silico modeling) predict the pharmacological potential of this compound?

  • Methodology : Virtual screening assesses drug-likeness (Lipinski’s rules) and ADMET properties (e.g., bioavailability, logP). PASS software predicts biological activity (e.g., acetylcholinesterase inhibition) based on structural analogs . Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., AChE active sites) .
  • Data Contradictions : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring iterative refinement of force fields .

Q. How can researchers resolve conflicting spectral data for derivatives of this compound?

  • Case Study : IR spectra for morpholine-containing analogs show variable C=O stretches (1692–1714 cm⁻¹) due to keto-enol tautomerism. 1^1H-NMR integration ratios clarify tautomeric ratios (e.g., 1:1 vs. 2:1) .
  • Resolution Strategy : Cross-validate with 13^{13}C-NMR (e.g., carbonyl carbons at δ 170–180 ppm) and X-ray crystallography .

Q. What strategies optimize the hydrolytic stability of the carbonitrile group under acidic/alkaline conditions?

  • Methodology : Hydrolysis of 1,8-naphthyridinecarbonitriles (e.g., 4, R=CN → R=CO₂H) requires controlled conditions (9M H₂SO₄, 130°C, 86% yield). Electron-withdrawing substituents (e.g., ethoxy groups) stabilize intermediates against over-hydrolysis .
  • Advanced Technique : pH-stat titration monitors reaction progress in real time to prevent degradation .

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